Elsinochrome C

描述

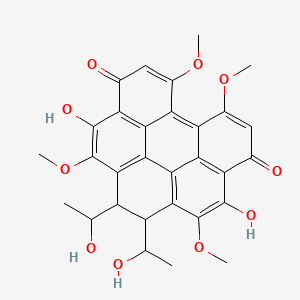

Elsinochrome C is a member of the perylenequinone family, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core. These compounds are known for their potent light-induced bioactivities and unique photophysical properties. This compound is produced by certain fungal species, such as Elsinoë arachidis, and is recognized for its role as a photosensitive mycotoxin .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of Elsinochrome C involves the assembly of its carbon skeleton from two heptaketide chains, followed by dimerization to generate the dihydrobenzo(ghi)perylene ring system. This process is facilitated by specific enzymes, including a flavin-dependent monooxygenase and a laccase-like multicopper oxidase .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of the producing fungus under controlled conditions. Factors such as light, temperature, and pH play crucial roles in optimizing the yield of this compound. For instance, light exposure is essential for the initiation of its biosynthesis, and the optimal temperature for production is around 28°C .

化学反应分析

Types of Reactions: Elsinochrome C undergoes various chemical reactions, including oxidation and intramolecular aldol reactions. These reactions are crucial for the formation of its complex pentacyclic structure .

Common Reagents and Conditions: The biosynthesis of this compound involves the use of specific enzymes that facilitate oxidative enolate coupling and other reactions necessary for the formation of its core structure. Common reagents include naphthol intermediates and specific oxidases .

Major Products: The primary product of these reactions is the hexacyclic dihydrobenzo(ghi)perylenequinone core, which is a defining feature of this compound .

科学研究应用

Elsinochrome C has a wide range of scientific research applications due to its unique properties:

作用机制

Elsinochrome C is part of the perylenequinone family, which includes other compounds such as Elsinochrome A, cercosporin, and hypocrellin A. These compounds share a similar pentacyclic core structure but differ in their side chains and specific substitutions. This compound is unique due to its specific stereogenic side chains and oxidative substitutions, which confer distinct bioactivities and photophysical properties .

相似化合物的比较

- Elsinochrome A

- Cercosporin

- Hypocrellin A

- Calphostins

Elsinochrome C stands out among these compounds due to its specific structural features and the unique enzymes involved in its biosynthesis.

生物活性

Elsinochrome C, a member of the elsinochrome family produced by the fungus Elsinoë arachidis, is recognized for its significant biological activity, particularly as a phytotoxin. This article delves into the biological mechanisms, effects, and implications of this compound, drawing from various research studies and findings.

Overview of this compound

Elsinochromes are perylenequinone compounds that play a critical role in the pathogenicity of certain fungi, particularly in plant diseases. They are known for their ability to produce reactive oxygen species (ROS) upon light activation, which can lead to necrosis in host plants. This compound has been identified as a potent phytotoxin that contributes to the virulence of E. arachidis, the causal agent of peanut scab.

The biological activity of this compound involves several mechanisms:

- Production of Reactive Oxygen Species (ROS) : Upon exposure to light, this compound generates ROS, which can damage cellular structures and induce necrosis in plant tissues. This process is crucial for the pathogen's ability to invade and colonize host plants .

- Cell Membrane Disruption : this compound affects the integrity of plant cell membranes, leading to increased permeability and eventual cell death. This disruption is facilitated by the compound's interaction with lipid bilayers, resulting in loss of cellular homeostasis .

- Induction of Apoptosis-like Symptoms : In infected plant cells, exposure to this compound has been shown to induce symptoms akin to apoptosis, including nuclear fragmentation and mitochondrial membrane potential loss .

Case Studies and Research Findings

Several studies have investigated the effects and mechanisms of this compound:

- Phytotoxicity Assessment : A study demonstrated that this compound exhibited significant phytotoxic effects on various crops, including wheat and peanuts. The compound's ability to induce necrotic lesions was quantified using bioassays that measured chlorophyll degradation and tissue damage .

- Genomic Insights : Research into the genome of E. arachidis revealed multiple gene clusters associated with the biosynthesis of elsinochromes, including this compound. These findings underscore the genetic basis for the production of this potent toxin and its role in fungal pathogenicity .

- Environmental Factors Influencing Production : The production levels of this compound were found to be influenced by environmental factors such as light intensity and pH levels. These factors modulate the biosynthetic pathways that lead to increased toxin production during fungal infections .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound | Source | Biological Activity | Mechanism |

|---|---|---|---|

| Elsinochrome A | E. fawcettii | Strong phytotoxicity against citrus plants | ROS production, membrane disruption |

| Elsinochrome B | E. arachidis | Moderate phytotoxic effects | Cell membrane integrity loss |

| This compound | E. arachidis | High necrotic activity on various crops | Induces apoptosis-like symptoms |

属性

IUPAC Name |

9,16-dihydroxy-12,13-bis(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-10,15-16,31-32,35-36H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNNJBGHWVPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。